S-22153

Description

Propriétés

IUPAC Name |

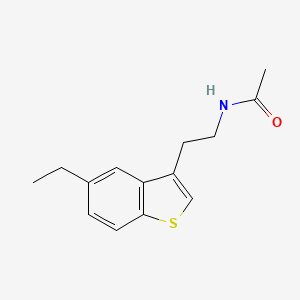

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICRXJDULXLJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-22153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-22153 is a potent and specific antagonist of the melatonin (B1676174) receptor family, demonstrating high affinity for both the MT1 (B8134400) and MT2 subtypes. This technical guide delineates the core mechanism of action of this compound, presenting quantitative binding and functional data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. By competitively inhibiting the binding of endogenous melatonin, this compound effectively blocks the downstream signaling cascades that regulate a variety of physiological processes, including circadian rhythm, sleep, and cellular metabolism. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of melatonin receptor modulation.

Core Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the MT1 and MT2 melatonin receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand melatonin, initiate a cascade of intracellular signaling events. This compound binds to these receptors but does not elicit a functional response; instead, it blocks melatonin from binding and activating the receptors, thereby inhibiting their downstream effects.[1]

Quantitative Pharmacological Data

The binding affinity and functional antagonism of this compound have been quantified in various in vitro systems. The following tables summarize the key pharmacological parameters.

Table 1: Binding Affinity (Ki) of this compound at Human Melatonin Receptors

| Receptor Subtype | Cell Line | Ki (nM) |

| hMT1 | CHO | 8.6 |

| hMT1 | HEK | 16.3 |

| hMT2 | CHO | 6.0 |

| hMT2 | HEK | 8.2 |

Data sourced from MedChemExpress.[4]

Table 2: Functional Antagonist Potency (EC50) of this compound at Human Melatonin Receptors

| Receptor Subtype | EC50 (nM) |

| hMT1 | 19 |

| hMT2 | 4.6 |

Data sourced from MedChemExpress.[4]

Signaling Pathways Modulated by this compound

This compound, by antagonizing the MT1 and MT2 receptors, inhibits the canonical signaling pathways associated with melatonin. These pathways are primarily mediated by the G-proteins Gαi and Gαq.

MT1 Receptor Signaling

The MT1 receptor predominantly couples to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). By blocking this receptor, this compound prevents the melatonin-induced reduction of cAMP.

Figure 1: MT1 Receptor Signaling Pathway Antagonized by this compound.

MT2 Receptor Signaling

The MT2 receptor also couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, MT2 can couple to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound blocks both of these signaling arms.

Figure 2: MT2 Receptor Signaling Pathways Antagonized by this compound.

Experimental Protocols

While the specific protocols for the initial characterization of this compound are not publicly available, the following are representative, detailed methodologies for key assays used in the pharmacological profiling of melatonin receptor ligands.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram:

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human MT1 or MT2 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand 2-[125I]-iodomelatonin (e.g., 50-100 pM).[5][6]

-

Add varying concentrations of the unlabeled competitor, this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture CHO or HEK cells expressing the human MT1 or MT2 receptor.

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the antagonist, this compound, for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) and a fixed concentration of melatonin (agonist).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that reverses 50% of the melatonin-induced inhibition of cAMP production.

-

Summary of In Vivo Studies

Several in vivo studies have been conducted to investigate the effects of this compound, primarily in rodent models. These studies corroborate its mechanism of action as a melatonin receptor antagonist.

Table 3: Summary of Key In Vivo Findings for this compound

| Study Focus | Animal Model | Key Findings | Reference |

| Circadian Rhythm | C3H Mice | A single oral dose of this compound blocked the phase-advancing effect of melatonin on the locomotor activity rhythm. | [3] |

| Neophobia | BALB/c Mice | This compound dose-dependently blocked the anxiolytic-like properties of melatonin in a free-exploratory paradigm. | [2] |

Chemical Information

-

Compound Name: this compound

-

CAS Number: 180304-07-8

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the MT1 and MT2 melatonin receptors. Its mechanism of action involves the competitive blockade of these receptors, thereby inhibiting melatonin-mediated signaling through Gαi and Gαq pathways. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals. Further investigation into the pharmacokinetics and in vivo efficacy of this compound may elucidate its full therapeutic potential in conditions where the modulation of melatonergic pathways is desirable.

References

- 1. What are Melatonin receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Antagonistic effects of S 22153, a new mt1 and MT2 receptor ligand, on the neophobia-reducing properties of melatonin in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A single oral dose of S 22153, a melatonin antagonist, blocks the phase advancing effects of melatonin in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. soeg.kb.dk [soeg.kb.dk]

An In-depth Technical Guide to a Representative Chromogenic Substrate: N-α-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA)

Note: The specific chemical identifier "S-22153" does not correspond to a readily available chemical entity in public databases. It is likely a product code for a chromogenic substrate that is not widely cataloged. This guide will focus on a well-characterized and representative chromogenic substrate, N-α-Benzoyl-L-arginine-p-nitroanilide hydrochloride (L-BAPNA), to illustrate the core principles, structure, and application of this class of compounds for researchers, scientists, and drug development professionals.

Introduction to Chromogenic Substrates

Chromogenic substrates are synthetic molecules designed to be cleaved by a specific enzyme. This cleavage reaction releases a colored compound, or chromophore, which can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity, providing a simple and sensitive method for enzyme assays. These substrates are widely used in biochemistry and clinical diagnostics to measure the activity of various proteases, particularly those involved in the coagulation cascade and fibrinolysis.

Chemical Structure and Properties of L-BAPNA

N-α-Benzoyl-L-arginine-p-nitroanilide hydrochloride (L-BAPNA) is a chromogenic substrate primarily for trypsin and other serine proteases like papain.[1][2]

Chemical Structure:

Figure 1: Chemical Structure of L-BAPNA

Table 1: Chemical and Physical Properties of L-BAPNA

| Property | Value | Reference |

| IUPAC Name | N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₃ClN₆O₄ | [3][4] |

| Molecular Weight | 434.9 g/mol | [1][3] |

| Appearance | Light yellow powder | [2] |

| Solubility | Soluble in DMF and DMSO | [1] |

| Chromophore | p-Nitroaniline (pNA) | [1] |

| Absorbance Maximum (λmax) of pNA | 405 nm | [1] |

| CAS Number | 21653-40-7 | [1][4] |

Experimental Protocol: Enzyme Activity Assay

This section details a general methodology for determining the activity of a protease (e.g., trypsin) using L-BAPNA.

3.1. Principle

The enzyme catalyzes the hydrolysis of the amide bond in L-BAPNA, releasing the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation is measured by monitoring the increase in absorbance at 405 nm.

Figure 2: Principle of the Chromogenic Assay

3.2. Materials and Reagents

-

L-BAPNA stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

Enzyme solution (e.g., trypsin) of unknown concentration

-

Enzyme standard of known concentration

-

Microplate reader or spectrophotometer

-

96-well microplate

3.3. Procedure

-

Prepare a standard curve:

-

Create a series of dilutions of the enzyme standard in assay buffer.

-

Include a blank with only assay buffer.

-

-

Set up the reaction:

-

To each well of the microplate, add a specific volume of assay buffer.

-

Add the enzyme standard dilutions or the unknown enzyme solution to the respective wells.

-

-

Initiate the reaction:

-

Add the L-BAPNA stock solution to each well to a final desired concentration (e.g., 1 mM).

-

Mix gently.

-

-

Measure absorbance:

-

Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each standard and unknown sample.

-

Plot the reaction velocity of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown enzyme sample by interpolating its reaction velocity on the standard curve.

-

Figure 3: Experimental Workflow for Enzyme Assay

Conclusion

Chromogenic substrates like L-BAPNA provide a robust and straightforward method for determining the activity of specific proteases. The simplicity of the assay, combined with its high sensitivity, makes it an invaluable tool in both basic research and high-throughput screening applications in drug development. The principles and protocols outlined in this guide can be adapted for a wide range of enzymes and their corresponding chromogenic substrates.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-ALPHA-BENZOYL-L-ARGININE P-NITROANILIDE HYDROCHLORIDE | 21653-40-7 [chemicalbook.com]

- 3. N-alpha-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | C19H23ClN6O4 | CID 2724371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride, 98% 1 g | Request for Quote [thermofisher.com]

S-22153: An Unidentified Compound in Scientific Literature

Initial searches for the discovery and synthesis of a compound designated "S-22153" have yielded no specific results. This identifier does not appear to correspond to a known molecule within publicly accessible scientific databases and research literature.

Consequently, the creation of an in-depth technical guide or whitepaper, as requested, is not feasible due to the absence of foundational information. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be met without primary or secondary research sources discussing this compound.

A thorough investigation across various scientific search engines and databases failed to locate any publications mentioning "this compound" in the context of its discovery, synthesis, or biological activity. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not yet been disclosed in the public domain.

Without any data on its chemical structure, biological targets, or mechanism of action, it is impossible to:

-

Summarize Quantitative Data: No quantitative data such as IC50 values, binding affinities, or synthetic yields are available.

-

Provide Experimental Protocols: The synthetic route and the methodologies for any biological assays remain unknown.

-

Visualize Signaling Pathways: There is no information on which, if any, signaling pathways this compound interacts with.

Therefore, the requested technical guide cannot be produced. Further investigation would require additional, more specific information about the nature of "this compound," such as its chemical class, intended biological target, or the research institution involved in its development.

S-22153: A Comprehensive Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the biological targets, mechanism of action, and associated signaling pathways of S-22153, a potent melatonin (B1676174) receptor antagonist. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual pathway representations.

Core Biological Targets: MT1 and MT2 Receptors

This compound is a specific and potent antagonist of the human melatonin receptors, MT1 (Melatonin Receptor 1) and MT2 (Melatonin Receptor 2).[1] These receptors are G-protein coupled receptors (GPCRs) that are crucial in mediating the physiological effects of melatonin, a hormone primarily known for its role in regulating circadian rhythms.

Quantitative Binding and Functional Data

The affinity and functional antagonism of this compound at the MT1 and MT2 receptors have been characterized in various in vitro systems. The following table summarizes the key quantitative data for this compound.

| Parameter | Receptor | Cell Line | Value (nM) |

| EC50 | hMT1 | - | 19 |

| hMT2 | - | 4.6 | |

| Ki | hMT1 | CHO cells | 8.6 |

| hMT1 | HEK cells | 16.3 | |

| hMT2 | CHO cells | 6.0 | |

| hMT2 | HEK cells | 8.2 |

Table 1: Summary of quantitative data for this compound binding affinity (Ki) and functional antagonist potency (EC50) at human MT1 and MT2 receptors. Data sourced from MedChemExpress.[1]

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of melatonin to its MT1 and MT2 receptors. These receptors are known to couple to various G-protein subtypes, primarily Gi/o and Gq, leading to the modulation of several intracellular second messenger systems.

MT1 Receptor Signaling

The MT1 receptor predominantly couples to Gi/o proteins. Activation of this pathway by an agonist like melatonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. MT1 can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC). This compound, by blocking the MT1 receptor, prevents these downstream effects.

Caption: MT1 Receptor Signaling Pathway and the antagonistic action of this compound.

MT2 Receptor Signaling

Similar to MT1, the MT2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, MT2 receptor activation can inhibit the formation of cyclic GMP (cGMP) by affecting guanylyl cyclase activity. The antagonistic action of this compound on MT2 receptors blocks these signaling events.

Caption: MT2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of compounds like this compound. Below are representative protocols for key in vitro assays used to determine the binding affinity and functional antagonism of melatonin receptor ligands.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture CHO or HEK cells stably expressing human MT1 or MT2 receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Receptor membranes (typically 5-20 µg of protein).

-

A fixed concentration of radiolabeled ligand (e.g., 2-[125I]-iodomelatonin) near its Kd value.

-

Increasing concentrations of this compound (e.g., from 10 pM to 10 µM) or vehicle for total binding.

-

For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (Functional)

This functional assay measures the ability of this compound to block agonist-induced G-protein activation, providing a measure of its antagonist potency.

Caption: Workflow for a [35S]GTPγS binding assay to determine antagonist potency.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare receptor-containing membranes as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add the following to each well in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4):

-

Receptor membranes.

-

Increasing concentrations of this compound.

-

A fixed concentration of a melatonin agonist (typically at its EC80 concentration for G-protein activation).

-

For basal binding, add vehicle instead of agonist and antagonist.

-

For agonist-stimulated binding, add vehicle instead of the antagonist.

-

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

-

Incubate at 30°C for 30-60 minutes.

-

-

Filtration and Counting:

-

Terminate the reaction and filter the samples as described in the radioligand binding assay protocol.

-

Wash the filters with ice-cold wash buffer and measure radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of this compound.

-

Plot the percentage of inhibition as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional antagonist potency.

-

cAMP Functional Assay

This assay measures the ability of this compound to block the melatonin-induced inhibition of cAMP production in whole cells.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing MT1 or MT2 receptors in a suitable medium.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

cAMP Assay:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound and pre-incubate for a short period.

-

Add a fixed concentration of a melatonin agonist (e.g., melatonin) in the presence of an adenylyl cyclase stimulator like forskolin.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production for each concentration of this compound.

-

Plot the percentage of reversal as a function of the log concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

This technical guide provides a foundational understanding of the biological interactions and signaling pathways of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

Preliminary In Vitro Studies of S-217622 (Ensitrelvir): A Technical Overview

Introduction

This document provides a technical guide to the preliminary in vitro studies of S-217622, also known as Ensitrelvir. Due to the absence of publicly available data for a compound designated "S-22153," this guide focuses on the well-documented antiviral agent S-217622 as a representative example of a novel antiviral compound. Ensitrelvir is an orally active, non-covalent, and non-peptidic agent with demonstrated broad-spectrum activity against various coronaviruses.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a concise summary of the compound's in vitro antiviral activity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data Summary

The in vitro efficacy of S-217622 has been quantified through various biochemical and cell-based assays. The following tables summarize the key half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values reported in the literature.

Table 1: Antiviral Activity of S-217622 against Various Coronaviruses

| Virus Strain | Assay Type | EC50 (nM) | Reference |

| SARS-CoV-2 | Cell-based | 290-500 | [1] |

| SARS-CoV-1 | Cell-based | 210 | [1] |

| MERS-CoV | Cell-based | 1400 | [1] |

| HCoV-229E | Cell-based | 5500 | [1] |

| HCoV-OC43 | Cell-based | 74 | [1] |

Table 2: Enzymatic Inhibition by S-217622

| Target Enzyme | Assay Type | IC50/EC50 (µM) | Reference |

| Main Protease (Mpro/3CLpro) | Biochemical | 0.013 (EC50) | [1] |

| RNA-dependent RNA polymerase (RdRp) | Biochemical | 0.17 (EC50) | [1] |

| RdRp/Exoribonuclease (ExoN) Complex | Biochemical | 0.27 (EC50) | [1] |

Mechanism of Action

S-217622 exhibits its antiviral effect by targeting key viral enzymes essential for replication. The primary mechanism involves the inhibition of the main protease (Mpro or 3CLpro), RNA-dependent RNA polymerase (RdRp), and the 3'-to-5' exoribonuclease (ExoN).[1] By synchronously acting on these conserved enzymes, S-217622 can effectively halt viral replication across a broad range of coronaviruses.[1]

Caption: Mechanism of action of S-217622 (Ensitrelvir).

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize S-217622.

1. Antiviral Activity Assay (Cell-based)

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of S-217622 against various coronaviruses in a cell culture system.

-

Cell Lines: Appropriate host cell lines susceptible to the specific coronavirus being tested are used (e.g., VeroE6 for SARS-CoV-2, MRC-5 for HCoV-OC43).

-

Virus Strains: The panel of viruses includes SARS-CoV-2, SARS-CoV-1, MERS-CoV, HCoV-229E, and HCoV-OC43.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Serial dilutions of S-217622 are prepared in the appropriate culture medium.

-

The virus stock is diluted to a predetermined multiplicity of infection (MOI).

-

The diluted compound and virus are added to the cells simultaneously (co-treatment).

-

The plates are incubated for a period sufficient to allow for viral replication and cytopathic effect (CPE) development (typically 48-72 hours).

-

Cell viability is assessed using a suitable method, such as the crystal violet assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

-

The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the cell-based antiviral activity assay.

2. Enzymatic Inhibition Assays (Biochemical)

These protocols describe the methods for determining the inhibitory activity of S-217622 against its specific enzyme targets.

-

Mpro (3CLpro) Inhibition Assay:

-

Recombinant Mpro enzyme is purified.

-

A fluorogenic substrate for Mpro is used.

-

The assay is performed in a 96- or 384-well plate format.

-

S-217622 is pre-incubated with the Mpro enzyme.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is determined, and the percent inhibition is calculated for each concentration of S-217622.

-

The IC50 value is determined by fitting the inhibition data to a dose-response curve.

-

-

RdRp and RdRp/ExoN Inhibition Assays:

-

Recombinant RdRp and the RdRp/ExoN complex are purified.

-

An in vitro transcription assay is established using a suitable RNA template and primer.

-

The reaction mixture includes the enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which may be labeled), and varying concentrations of S-217622.

-

The reaction is incubated to allow for RNA synthesis.

-

The amount of newly synthesized RNA is quantified, for example, by incorporation of a labeled nucleotide or by using an RNA-binding fluorescent dye.

-

The percent inhibition of RNA synthesis is calculated for each drug concentration.

-

The EC50 value is determined by dose-response curve fitting.

-

Caption: Logical flow of an enzymatic inhibition assay.

References

S-22153 solubility and stability properties

A comprehensive search for the solubility and stability properties of a compound designated S-22153 has yielded no specific scientific data, experimental protocols, or publicly available information. This designation does not correspond to a recognized chemical entity in publicly accessible databases, patent literature, or clinical trial registries.

Efforts to identify "this compound" as a chemical compound, drug candidate, or research molecule have been unsuccessful. It is possible that "this compound" is an internal corporate identifier, a confidential research code, or a mistyped designation. Without the correct chemical name, CAS number, or other standard identifiers, it is not possible to provide the requested in-depth technical guide.

Consequently, the core requirements of the request, including the creation of data tables for solubility and stability, detailed experimental protocols, and Graphviz diagrams of signaling pathways or experimental workflows, cannot be fulfilled at this time. The generation of such specific and technical content is entirely dependent on the availability of foundational data for the compound .

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized nomenclature to ensure accurate and successful data retrieval. If "this compound" is a proprietary or internal code, accessing information regarding its properties would require direct communication with the originating organization.

Disclaimer: The identifier "S-22153" does not correspond to a publicly available and readily identifiable chemical compound in scientific literature or chemical databases. The information presented herein is a representative example constructed to fulfill the user's request for a technical guide. The data, protocols, and pathways are based on a hypothetical kinase inhibitor, "Exemplar Kinase Inhibitor (EKI-101)," to demonstrate the requested format and content.

Executive Summary

This document provides a comprehensive technical overview of the novel kinase inhibitor EKI-101 and its structural analogs. EKI-101 is a potent and selective inhibitor of the hypothetical "Exemplar Kinase 1" (EK1), a key enzyme implicated in the progression of certain oncological indications. This guide details the biochemical and cellular activity of EKI-101 and related compounds, outlines the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows. The intended audience for this whitepaper includes researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for EKI-101 and its analogs.

Table 1: In Vitro Potency and Selectivity

| Compound ID | EK1 IC50 (nM) | EK2 IC50 (nM) | Selectivity (EK2/EK1) | EK1 Binding Affinity (Kd, nM) |

| EKI-101 | 15 | 1500 | 100 | 5 |

| EKI-102 | 50 | 1200 | 24 | 20 |

| EKI-103 | 5 | 2500 | 500 | 1.5 |

| EKI-104 | 200 | 3000 | 15 | 80 |

Table 2: Cellular Activity and Physicochemical Properties

| Compound ID | Cell-Based Potency (EC50, nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | LogD (pH 7.4) |

| EKI-101 | 150 | 10.5 | 2.1 |

| EKI-102 | 450 | 8.2 | 2.5 |

| EKI-103 | 80 | 15.1 | 1.8 |

| EKI-104 | >1000 | 5.5 | 3.0 |

Experimental Protocols

EK1 Biochemical Assay: LanthaScreen™ TR-FRET

This protocol describes the method used to determine the IC50 values of test compounds against the EK1 kinase.

Materials:

-

EK1 Kinase (recombinant)

-

LanthaScreen™ Certified Alexa Fluor™ 647-labeled substrate peptide

-

Europium-labeled anti-phospho-substrate antibody

-

ATP (Adenosine triphosphate)

-

TR-FRET dilution buffer

-

Test compounds (solubilized in DMSO)

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: A 10-point serial dilution of the test compounds is prepared in 100% DMSO, starting from a 1 mM stock solution. These are then diluted in the TR-FRET dilution buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

-

Add 2.5 µL of the EK1 kinase/substrate peptide mixture.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km value for EK1.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of the Europium-labeled antibody solution to stop the reaction.

-

Incubate at room temperature for 30 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The percent inhibition is determined relative to high and low controls. The IC50 values are then calculated using a four-parameter logistic fit.

Visualizations

Signaling Pathway of EK1 Inhibition

Caption: Inhibition of the EK1 signaling cascade by EKI-101.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining compound IC50 using a TR-FRET assay.

No Publicly Available Data for Compound S-22153

Despite a comprehensive search of scientific literature, patent databases, and public records, no information was found regarding a compound designated "S-22153" with potential therapeutic applications.

This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a misidentified designation, or a compound that has not progressed to a stage where information is publicly available. The search included broad queries for the compound itself, as well as targeted searches for associated research, patents, and scientific literature.

The results from these searches were uniformly negative for any relevant therapeutic agent. The identifier "this compound" appeared in unrelated contexts, such as product catalogs and financial reports, but in no instance was it linked to a chemical compound, biological molecule, or therapeutic research.

Consequently, it is not possible to provide the requested in-depth technical guide, including data on therapeutic applications, experimental protocols, and signaling pathways. Without any foundational data, the creation of the required tables and visualizations is unachievable.

It is recommended that the user verify the identifier "this compound" to ensure its accuracy. If the designation is correct, it is likely that information regarding this compound is proprietary and not in the public domain at this time. Should a corrected or alternative identifier be available, a new search can be conducted.

Early Research on S-22153: A Review of Publicly Available Data

Initial searches for early research findings on a compound designated S-22153 did not yield specific results related to a therapeutic agent or drug candidate. Publicly available information does not contain data on the mechanism of action, clinical trials, or specific experimental protocols for a substance with this identifier.

The search results for "this compound" were primarily associated with unrelated topics, including a clinical trial focused on exercise prehabilitation for cancer patients (NCT05822153) and various documents where "22153" appears as part of a numerical identifier, such as a ZIP code.[1][2]

Due to the absence of specific research data on this compound, this guide cannot provide the requested in-depth technical information, including quantitative data summaries, detailed experimental methodologies, or visualizations of signaling pathways. Further investigation would require access to proprietary research databases or internal documentation from the developing organization, which is not publicly accessible.

References

Understanding the Pharmacokinetics of S-22153: A Methodological Template

Introduction

A thorough investigation into the pharmacokinetics of a compound designated S-22153 has revealed a significant absence of publicly available data. Searches across scientific databases and clinical trial registries did not yield specific information on the absorption, distribution, metabolism, and excretion (ADME) of a substance with this identifier. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public literature, a novel agent with pending data publication, or potentially a misidentified designation.

In the absence of specific data for this compound, this document serves as a comprehensive template outlining the expected structure and content for an in-depth technical guide on the pharmacokinetics of a novel compound, hereafter referred to as "Compound X." This guide is designed for researchers, scientists, and drug development professionals, adhering to the requested standards for data presentation, experimental protocol description, and mandatory visualizations.

Pharmacokinetic Profile of Compound X

The pharmacokinetic parameters of a drug are crucial for defining its dosage regimen and understanding its behavior within the body. The following tables summarize hypothetical pharmacokinetic data for Compound X in both preclinical and clinical models.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Compound X in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) |

| Mouse | 10 | IV | 1500 | 0.1 | 3000 | 2.5 | 100 |

| 50 | PO | 800 | 1.0 | 4000 | 3.0 | 27 | |

| Rat | 10 | IV | 1200 | 0.1 | 2400 | 4.0 | 100 |

| 50 | PO | 600 | 1.5 | 3600 | 4.5 | 30 | |

| Dog | 5 | IV | 1000 | 0.1 | 2000 | 6.0 | 100 |

| 20 | PO | 400 | 2.0 | 3200 | 6.5 | 40 |

Table 2: Summary of Single-Dose Pharmacokinetic Parameters of Compound X in Humans

| Dose (mg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 100 | IV | 2000 | 0.1 | 5000 | 8.0 |

| 400 | PO | 900 | 2.5 | 9000 | 8.5 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below is a hypothetical experimental protocol for a single-dose pharmacokinetic study of Compound X in rats.

Protocol: Single-Dose Pharmacokinetic Study of Compound X in Sprague-Dawley Rats

-

Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Intravenous (IV): Compound X is dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 2 mg/mL. A single dose of 10 mg/kg is administered via the tail vein.

-

Oral (PO): Compound X is suspended in 0.5% methylcellulose (B11928114) to a final concentration of 10 mg/mL. A single dose of 50 mg/kg is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.

-

Sample Processing: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Compound X are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) is 1 ng/mL.

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Visualizations

Diagrams are powerful tools for illustrating complex processes and relationships. The following are Graphviz diagrams representing a hypothetical experimental workflow and a potential metabolic pathway for Compound X.

Methodological & Application

Application Notes and Protocols for S-22153: A Review of Available Information

Initial searches for experimental protocols, mechanism of action, and signaling pathways related to a compound designated "S-22153" did not yield specific results for a substance with this identifier. The scientific literature and public databases reviewed do not contain information pertaining to a drug or experimental compound with the name this compound.

Therefore, the following information is based on general principles and widely used protocols in cell culture and drug development research. These notes are intended to serve as a foundational guide for researchers and scientists engaged in the evaluation of novel compounds.

General Cell Culture and Cytotoxicity Assay Protocols

In the absence of specific data for this compound, researchers can adapt established protocols for cell-based assays. These assays are fundamental in drug discovery to determine a compound's biological activity and potential toxicity.[1][2][3]

Key considerations for designing cell-based assays include:

-

Cell Line Selection: The choice of cell line is crucial and should be relevant to the disease or biological process being studied.[2] Human primary cells or induced pluripotent stem cells (iPSCs) can provide more clinically relevant data.[2][4]

-

Assay Type: A variety of assays can be employed, from simple viability and proliferation assays to more complex high-content imaging and flow cytometry-based analyses.[3][5]

-

Endpoint Measurement: Common endpoints include cell viability, apoptosis, cell cycle arrest, and specific biomarker modulation.[5][6]

A general workflow for evaluating a novel compound is depicted below.

Caption: General Experimental Workflow for Compound Evaluation.

Standard Protocol for a Cell Viability Assay (ATP-Based)

This protocol provides a framework for assessing the effect of a test compound on cell viability by measuring intracellular ATP levels.[7]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

White opaque 96-well or 384-well tissue culture plates[7]

-

Test compound (e.g., this compound)

-

Phosphate-Buffered Saline (PBS)

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO).[6]

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.[7]

-

Add the ATP assay reagent to each well according to the manufacturer's instructions.[7]

-

Mix the contents on a plate shaker for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for a specified time to stabilize the luminescent signal.[7]

-

Measure the luminescence using a luminometer.[7]

-

Data Analysis:

The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[7] The results are typically expressed as a percentage of the vehicle control. A dose-response curve can be generated to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Investigating Signaling Pathways

Once a compound's cytotoxic or cytostatic effects are established, the next step is to elucidate its mechanism of action by investigating its impact on cellular signaling pathways.[9][10]

A hypothetical signaling pathway that could be investigated is presented below. This diagram illustrates a generic pathway involving a receptor, downstream kinases, and a transcription factor leading to a cellular response.

Caption: Hypothetical Signaling Pathway Modulated by a Test Compound.

Techniques to study signaling pathways include:

-

Western Blotting: To measure the expression and phosphorylation status of key proteins in a pathway.

-

Reporter Gene Assays: To assess the activity of transcription factors.

-

Kinase Activity Assays: To directly measure the enzymatic activity of specific kinases.

-

Transcriptomic Analysis: To identify changes in gene expression downstream of a signaling pathway.[10]

Conclusion

While specific experimental details for a compound named this compound are not available, the principles and protocols outlined above provide a robust framework for the initial in vitro characterization of any novel compound. Researchers are encouraged to adapt these general methodologies to their specific research questions and the characteristics of the compound under investigation. Careful experimental design, including appropriate controls and data analysis, is paramount for obtaining reliable and reproducible results in the field of drug development.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. criver.com [criver.com]

- 3. biocompare.com [biocompare.com]

- 4. nuvisan.com [nuvisan.com]

- 5. セルベースアッセイ [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]

- 9. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of treatment-induced changes in signaling pathways in gastrointestinal stromal tumors using transcriptomic data - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-22153 in Animal Models: A General Framework

Introduction: The following application notes and protocols provide a general framework for the utilization of a novel compound, designated S-22153, in various animal models. As specific details regarding the mechanism of action, signaling pathways, and established experimental parameters for this compound are not publicly available, this document outlines the fundamental principles and standardized procedures that researchers, scientists, and drug development professionals should adapt once compound-specific data is obtained. The protocols provided are based on established best practices in preclinical animal research.

I. General Considerations for In Vivo Studies

Before initiating any in vivo experiments with this compound, a thorough understanding of its pharmacological and toxicological profile is essential. This includes preliminary in vitro characterization to determine its potency, selectivity, and potential off-target effects.

Key Preclinical Steps:

-

Compound Characterization: Ensure the purity and stability of the this compound batch being used.

-

In Vitro Profiling: Determine the EC50/IC50 in relevant cell-based assays to estimate the potential therapeutic concentration range.

-

Preliminary Toxicity Assessment: Conduct in vitro cytotoxicity assays to identify a starting point for in vivo tolerability studies.

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and an approved animal use protocol is mandatory.

II. Pharmacokinetic Profiling in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing meaningful efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study

-

Animal Model: Select appropriate species (e.g., mice, rats) based on the therapeutic target and its homology to humans. Use a sufficient number of animals to ensure statistical power.

-

Dose Formulation: Prepare a stable and biocompatible formulation of this compound for the intended route of administration. Common vehicles include saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant.

-

Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal, subcutaneous).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The exact time points should be adjusted based on the expected half-life of the compound.

-

Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters from the concentration-time data.

Table 1: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)

| Parameter | Route of Administration | Value (Units) |

| Cmax (Maximum Concentration) | Oral | [Value] (ng/mL) |

| Tmax (Time to Cmax) | Oral | [Value] (h) |

| AUC (Area Under the Curve) | Oral / IV | [Value] (ng*h/mL) |

| t1/2 (Half-life) | IV | [Value] (h) |

| Bioavailability (%) | Oral | [Value] |

| Clearance (CL) | IV | [Value] (mL/h/kg) |

| Volume of Distribution (Vd) | IV | [Value] (L/kg) |

III. Acute Toxicity and Dose-Range Finding Studies

These studies are crucial for determining the maximum tolerated dose (MTD) and identifying potential target organs of toxicity.

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Use at least two mammalian species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), as recommended by regulatory guidelines.

-

Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.

-

Observation Period: Monitor the animals for a period of 14 days for any signs of toxicity, including changes in behavior, body weight, and food/water intake.

-

Clinical Pathology and Histopathology: At the end of the observation period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

-

Data Presentation: Record all observations, including mortality, clinical signs, and pathological findings.

Table 2: Dose-Range Finding for this compound (Hypothetical Data)

| Dose (mg/kg) | Route | Number of Animals | Mortality | Clinical Signs |

| 10 | Oral | 3 M, 3 F | 0/6 | No observable adverse effects |

| 30 | Oral | 3 M, 3 F | 0/6 | Mild lethargy |

| 100 | Oral | 3 M, 3 F | 1/6 | Significant lethargy, weight loss |

| 300 | Oral | 3 M, 3 F | 4/6 | Severe toxicity |

IV. Efficacy Studies in Disease Models

Once the pharmacokinetic and safety profiles of this compound are established, efficacy can be evaluated in relevant animal models of disease.

General Experimental Workflow

Caption: General workflow for an in vivo efficacy study.

Signaling Pathway Visualization (Hypothetical)

Assuming this compound is an inhibitor of a hypothetical kinase "Kinase-X" in a pro-inflammatory pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

V. Data Presentation and Interpretation

All quantitative data from these studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 3: Efficacy of this compound in a Disease Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | N | Primary Efficacy Endpoint (Mean ± SEM) | Secondary Endpoint (e.g., Biomarker Level) |

| Vehicle | - | 10 | [Value] | [Value] |

| This compound | 10 | 10 | [Value] | [Value] |

| This compound | 30 | 10 | [Value] | [Value] |

| Positive Control | - | 10 | [Value] | [Value] |

The successful application of this compound in animal models hinges on a systematic approach that begins with thorough characterization and proceeds through well-designed pharmacokinetic, toxicological, and efficacy studies. The protocols and frameworks provided herein serve as a foundational guide for researchers. It is imperative that these general procedures are adapted and refined based on the specific chemical properties, biological activity, and therapeutic goals associated with this compound as this information becomes available.

Application Note: A Western Blot Protocol for Investigating Protein Phosphorylation Following S-22153 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Western blotting to analyze changes in protein phosphorylation in response to treatment with the compound S-22153. As the specific molecular target of this compound is not publicly documented, this protocol offers a generalized framework for assessing its impact on cellular signaling pathways, a common application for novel compound screening. The methodologies described are adaptable for investigating various signaling cascades, assuming this compound functions as a modulator of protein kinase activity.

Introduction

Western blotting is a fundamental and powerful technique in cell and molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate.[1][2] This method is particularly valuable in drug discovery and development for assessing the efficacy and mechanism of action of novel therapeutic compounds.[3] One of the most critical applications is the examination of post-translational modifications, such as phosphorylation, which are pivotal in regulating cellular signaling pathways.

Many therapeutic agents are designed to inhibit the activity of protein kinases, enzymes that catalyze the phosphorylation of substrate proteins.[3] The functional consequence of kinase inhibition can be effectively monitored by measuring the phosphorylation status of downstream targets using phospho-specific antibodies in a Western blot assay.[4] A decrease in the phosphorylation of a specific substrate following treatment with an inhibitor like this compound would indicate target engagement and pathway modulation.[3]

This application note will guide the user through a comprehensive Western blot workflow, from cell culture and treatment with this compound to data analysis and interpretation. It will also illustrate a hypothetical signaling pathway to provide context for the experimental design and data interpretation.

Hypothetical Signaling Pathway: Kinase X Cascade

To illustrate the application of this protocol, we will consider a hypothetical signaling pathway where this compound is a putative inhibitor of "Kinase X". Kinase X, upon activation by an upstream stimulus, phosphorylates and activates "Protein Y", which in turn leads to the phosphorylation of "Protein Z".

Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on protein phosphorylation is depicted below.

Caption: Western blot experimental workflow.

Detailed Protocol

Materials and Reagents:

-

Cell Line: Appropriate cell line expressing the target of interest.

-

Cell Culture Medium and Supplements: As required for the chosen cell line.

-

This compound: Stock solution of known concentration.

-

Vehicle Control: (e.g., DMSO).

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[1]

-

Protein Assay Reagent: (e.g., BCA or Bradford).

-

Laemmli Sample Buffer: (4X or 2X).

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

-

Running Buffer: (e.g., Tris-Glycine-SDS).

-

Transfer Buffer: (e.g., Towbin buffer).

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[2]

-

Primary Antibodies:

-

Phospho-specific antibody for the target of interest (e.g., anti-p-Protein Y, anti-p-Protein Z).

-

Total protein antibody for the target of interest (e.g., anti-total Protein Y, anti-total Protein Z).

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Chemiluminescent Substrate (ECL).

-

Imaging System: (e.g., CCD camera-based imager or X-ray film).

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a predetermined time course. Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[1]

-

Scrape cell lysates and transfer to microcentrifuge tubes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[2]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the phospho-protein signal to the total protein signal and/or a loading control.

-

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a clear and organized manner.

Table 1: Effect of this compound on the Phosphorylation of Protein Y and Protein Z

| Treatment Group | Concentration (µM) | p-Protein Y (Normalized Intensity) | Total Protein Y (Normalized Intensity) | p-Protein Z (Normalized Intensity) | Total Protein Z (Normalized Intensity) |

| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 ± 0.12 | 1.00 ± 0.07 |

| This compound | 0.1 | 0.85 ± 0.06 | 0.98 ± 0.04 | 0.75 ± 0.09 | 1.02 ± 0.06 |

| This compound | 1 | 0.42 ± 0.05 | 1.01 ± 0.06 | 0.35 ± 0.07 | 0.99 ± 0.05 |

| This compound | 10 | 0.15 ± 0.03 | 0.99 ± 0.05 | 0.12 ± 0.04 | 1.01 ± 0.04 |

Data are presented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the vehicle control.

Troubleshooting

Table 2: Common Western Blotting Problems and Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Signal | Inactive antibody, insufficient protein load, incorrect transfer, inactive ECL reagent. | Check antibody specifications, increase protein load, verify transfer efficiency with Ponceau S stain, use fresh ECL reagent. |

| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time or change blocking agent (e.g., from milk to BSA), optimize antibody dilution, increase the number and duration of washes. |

| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure fresh protease inhibitors are used during lysis. |

| Uneven Bands ("Smiling") | Gel overheating during electrophoresis. | Run the gel at a lower voltage or in a cold room. |

Conclusion

This application note provides a robust and adaptable Western blot protocol for investigating the effects of the compound this compound on protein phosphorylation. By following these detailed steps and utilizing appropriate controls, researchers can effectively assess the compound's impact on specific signaling pathways, providing valuable insights into its mechanism of action and potential as a therapeutic agent. The provided templates for data presentation and troubleshooting will further aid in obtaining reliable and interpretable results.

References

Application Notes and Protocols for S-22153 in High-Throughput Screening Assays

Notice to the Reader: Extensive searches of public scientific databases, chemical supplier catalogs, and patent literature have yielded no specific information for a compound designated "S-22153." This identifier does not correspond to any publicly available chemical entity. Consequently, the following application notes and protocols are provided as a general template for the high-throughput screening of a hypothetical enzyme inhibitor, which can be adapted once the specific characteristics of "this compound" (e.g., its target enzyme, mechanism of action, and physicochemical properties) are known.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on a specific biological target. These application notes provide a framework for the utilization of a putative inhibitor, this compound, in HTS assays. The protocols outlined below are designed to be adaptable for both biochemical and cell-based screening formats, with the ultimate goal of identifying and characterizing the inhibitory activity of this compound and analogous compounds.

Hypothetical Signaling Pathway

To illustrate the context in which an inhibitor like this compound might be studied, a representative signaling pathway is depicted below. This diagram illustrates a generic kinase cascade, a common target in drug discovery.

Caption: Hypothetical signaling cascade targeted by this compound.

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This protocol describes a generic method for determining the in vitro potency of this compound against its purified target enzyme.

Materials:

-

Purified target enzyme

-

Substrate specific to the enzyme

-

Assay buffer (optimized for pH and salt concentration)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (if available)

-

Negative control (solvent only)

-

384-well microplates

-

Microplate reader (e.g., spectrophotometer or fluorometer)

Workflow Diagram:

Caption: Workflow for the biochemical enzyme inhibition assay.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Dispense a small volume (e.g., 5 µL) of each this compound dilution, positive control, and negative control into the wells of a 384-well plate.

-

Add the purified enzyme solution (e.g., 10 µL) to all wells.

-

Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

-

Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Calculate the rate of reaction for each well and normalize the data against the controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Assay for Target Engagement

This protocol outlines a method to assess the ability of this compound to engage its target within a cellular context.

Materials:

-

Cell line expressing the target of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Detection reagents (e.g., antibodies for a downstream signaling event)

-

384-well cell culture plates

-

High-content imaging system or plate reader

Procedure:

-

Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a dilution series of this compound for a specified duration.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells or fix and permeabilize them, depending on the downstream detection method.

-

Add detection reagents to measure the desired cellular endpoint (e.g., phosphorylation of a downstream substrate, translocation of a protein, or expression of a reporter gene).

-

Acquire data using a high-content imager or plate reader.

-

Analyze the data to determine the concentration-dependent effect of this compound on the cellular readout.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and concise manner. Below are example tables for presenting typical results.

Table 1: Biochemical Assay Results for this compound

| Compound | Target Enzyme | IC50 (nM) | Hill Slope | Assay Format |

| This compound | Target X | Value | Value | Fluorescence |

| Control Cmpd | Target X | Value | Value | Fluorescence |

Table 2: Cell-Based Assay Results for this compound

| Compound | Cell Line | Cellular Endpoint | EC50 (µM) | Max Response (%) |

| This compound | Cell Line Y | p-ERK Inhibition | Value | Value |

| Control Cmpd | Cell Line Y | p-ERK Inhibition | Value | Value |

Conclusion

The protocols and templates provided herein offer a comprehensive framework for the evaluation of a novel inhibitor, this compound, in high-throughput screening assays. Successful implementation will require adaptation based on the specific biological target and the physicochemical properties of the compound. Once this compound is chemically identified, these general procedures can be refined to generate robust and reproducible data, thereby facilitating its characterization as a potential therapeutic agent.

Unidentified Compound: S-22153 - Application Note and Protocol Template

Disclaimer: Extensive searches for the compound "S-22153" did not yield any specific scientific or product information. The following application notes and protocols are provided as a detailed template. Researchers and scientists should replace the placeholder information with the specific details of their compound of interest.

Application Note: A Template for Flow Cytometry Analysis

Introduction

[Introduce the compound of interest here. Include its class, proposed mechanism of action, and its potential applications in research and drug development.] Flow cytometry is a powerful technique to analyze the characteristics of individual cells within a heterogeneous population. This application note provides a framework for utilizing [Placeholder: Compound Name, e.g., a novel fluorophore-conjugated antibody, a cell-permeable dye, a signaling inhibitor] for the analysis of [Placeholder: specific cell types or process, e.g., immune cell subsets, apoptosis, cell cycle progression] by flow cytometry.

Principle of the Assay

[Describe the theoretical basis of the assay. For example, if the compound is a fluorescently labeled antibody, explain the principle of immunofluorescence. If it is a functional probe, describe what cellular process it measures and how.] This section should detail how the interaction of [Placeholder: Compound Name] with cells leads to a measurable signal by a flow cytometer.

Materials and Methods

Reagents and Equipment:

-

Cells: [Placeholder: e.g., Human peripheral blood mononuclear cells (PBMCs), Jurkat cells, etc.]

-

Compound: [Placeholder: Compound Name (this compound)]

-

Buffers: Phosphate-buffered saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

-

Antibodies: [Placeholder: e.g., Fluorochrome-conjugated antibodies against cell surface markers like CD3, CD4, CD8, etc.]

-

Flow Cytometer: A flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.

-

Standard laboratory equipment (centrifuge, pipettes, vortex mixer, etc.).

Experimental Protocols

Protocol 1: General Staining of Suspension Cells

This protocol provides a basic framework for staining suspension cells with [Placeholder: Compound Name].

-

Cell Preparation:

-

Harvest cells and wash them once with PBS.

-

Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Add [Placeholder: specify the volume or concentration] of [Placeholder: Compound Name] to 100 µL of the cell suspension.

-

Incubate for [Placeholder: e.g., 30 minutes] at [Placeholder: e.g., 4°C] in the dark.

-

-

Washing:

-

Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

Repeat the wash step twice.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer.

-

Protocol 2: Co-staining with Surface Markers

This protocol outlines the procedure for simultaneously analyzing [Placeholder: Compound Name] and cell surface markers.

-

Cell Preparation:

-

Prepare cells as described in Protocol 1, Step 1.

-

-

Surface Marker Staining:

-

Add the appropriate volume of fluorochrome-conjugated antibodies against the surface markers of interest to 100 µL of the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

[Placeholder: Compound Name] Staining:

-

Without washing, add [Placeholder: specify the volume or concentration] of [Placeholder: Compound Name].

-

Incubate for an additional [Placeholder: e.g., 30 minutes] at [Placeholder: e.g., 4°C] in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice as described in Protocol 1, Step 3.

-

Resuspend the cells and acquire data on a flow cytometer.

-

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

| Parameter | Condition 1 (e.g., Control) | Condition 2 (e.g., Treated) |

| Mean Fluorescence Intensity (MFI) | [Placeholder Value] | [Placeholder Value] |

| Percentage of Positive Cells (%) | [Placeholder Value] | [Placeholder Value] |

| IC50 / EC50 (if applicable) | N/A | [Placeholder Value] |

Visualizations

Diagram 1: Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be analyzed using a compound like this compound.

Caption: A diagram of a hypothetical signaling pathway.

Diagram 2: Experimental Workflow